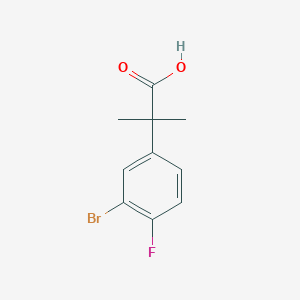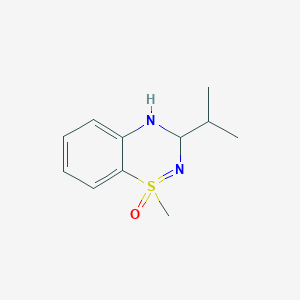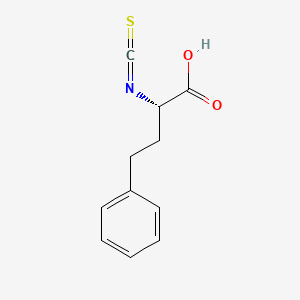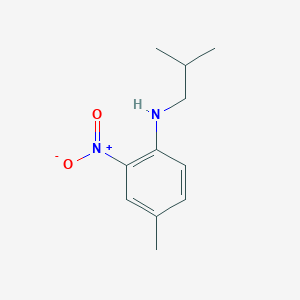
4-Methyl-N-(2-methylpropyl)-2-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-N-(2-methylpropyl)-2-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) attached to an aniline ring, which is further substituted with a methyl group and an isobutyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2-methylpropyl)-2-nitroaniline can be achieved through several methods. One common approach involves the nitration of 4-methyl-N-(2-methylpropyl)aniline. This process typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aniline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced monitoring systems to maintain reaction conditions. The use of catalysts and solvents may also be employed to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
4-Methyl-N-(2-methylpropyl)-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents on the aniline ring are replaced by different functional groups.
Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidative conditions using reagents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide, alkyl halides, or other nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 4-Methyl-N-(2-methylpropyl)-2-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 4-Methyl-N-(2-methylpropyl)-2-nitrobenzoic acid.
科学的研究の応用
4-Methyl-N-(2-methylpropyl)-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Methyl-N-(2-methylpropyl)-2-nitroaniline depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects.
類似化合物との比較
Similar Compounds
4-Methyl-N-(2-methylpropyl)aniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitroaniline: Lacks the methyl and isobutyl groups, resulting in different physical and chemical properties.
4-Methyl-2-nitroaniline: Lacks the isobutyl group, affecting its solubility and reactivity.
Uniqueness
4-Methyl-N-(2-methylpropyl)-2-nitroaniline is unique due to the combination of its substituents, which confer specific chemical and physical properties
特性
CAS番号 |
649763-41-7 |
|---|---|
分子式 |
C11H16N2O2 |
分子量 |
208.26 g/mol |
IUPAC名 |
4-methyl-N-(2-methylpropyl)-2-nitroaniline |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)7-12-10-5-4-9(3)6-11(10)13(14)15/h4-6,8,12H,7H2,1-3H3 |
InChIキー |
KEOPOSKPIZJILG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NCC(C)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


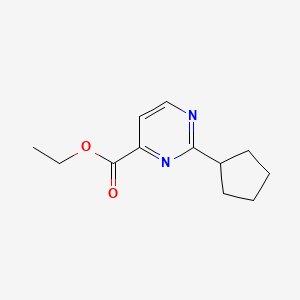
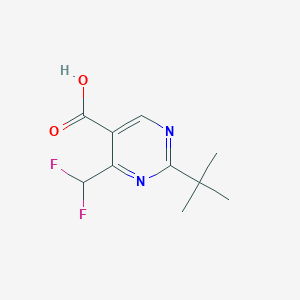
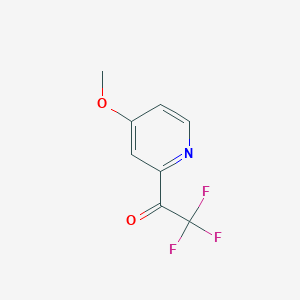
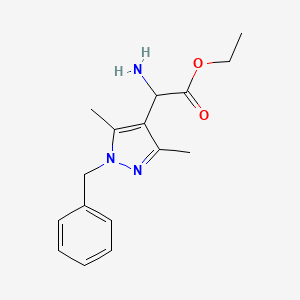
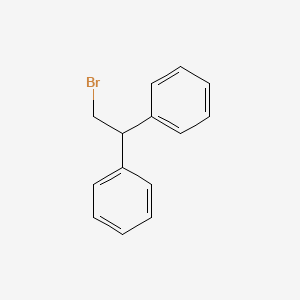
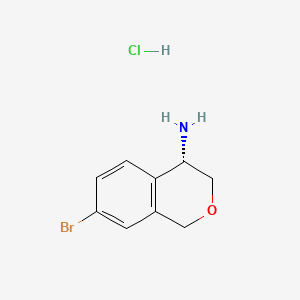
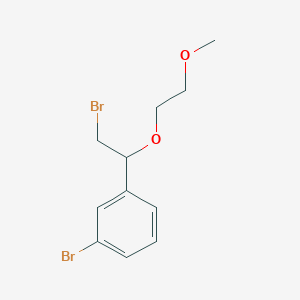
![2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-2-yl}acetic acid](/img/structure/B13540896.png)
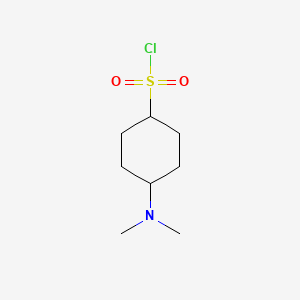
![1-[4-Fluoro-2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B13540901.png)
